methyl 1-isopropyl-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-isopropyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-isopropyl-1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of methyl propiolate with substituted amidoximes under microwave conditions with a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multicomponent reactions, which enable the synthesis of highly substituted imidazole derivatives in excellent yields. For example, a protocol involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst has been reported .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isopropyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into different imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, DABCO for microwave-assisted reactions, and erbium triflate for multicomponent reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 1-isopropyl-1H-imidazole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-isopropyl-1H-imidazole-2-carboxylate involves its interaction with molecular targets and pathways. For example, it can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-imidazole-1-carboxylate: A similar compound used for the amidation and esterification of carboxylic acids.
Isopropyl 1H-imidazole-1-carboxylate: Another related compound with similar applications in coordination chemistry.
Uniqueness
Methyl 1-isopropyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the isopropyl group can enhance its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 1-propan-2-ylimidazole-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)10-5-4-9-7(10)8(11)12-3/h4-6H,1-3H3 |
InChI Key |
QMLYHLKDVOSELV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.